

Application Notes and Protocols for the Nitration of N-acetyl-4-ethoxyaniline

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Compound of Interest

Compound Name: 4-Ethoxy-2-nitroaniline

Cat. No.: B1294931

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Introduction

The nitration of N-acetyl-4-ethoxyaniline, also known as phenacetin, is a classic example of an electrophilic aromatic substitution reaction. This process is of significant interest in organic synthesis as the resulting product, primarily 2-nitro-4-ethoxy-N-acetylaniline, serves as a versatile intermediate in the development of various pharmaceutical compounds and dyes. The acetyl group on the amine moderates the reactivity of the aromatic ring and directs the incoming nitro group to the ortho position due to steric hindrance at the position ortho to the ethoxy group. Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-nitration and the formation of unwanted byproducts. This document provides a detailed protocol for the nitration of N-acetyl-4-ethoxyaniline, safety precautions, and a summary of expected quantitative data.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the nitration of N-acetyl-4-ethoxyaniline. The yield and melting point can vary based on the purity of the starting materials and the precise control of the reaction conditions.

Parameter	Value
Starting Material	N-acetyl-4-ethoxyaniline (Phenacetin)
Product	2-nitro-4-ethoxy-N-acetylaniline
Molecular Formula (Product)	C ₁₀ H ₁₂ N ₂ O ₄
Molecular Weight (Product)	224.21 g/mol
Typical Yield	60-70%
Appearance of Product	Yellow crystalline solid
Melting Point (Product)	103-105 °C
Recrystallization Solvent	50% Ethanol in water

Experimental Protocol

This protocol details the nitration of N-acetyl-4-ethoxyaniline using a mixture of nitric acid and glacial acetic acid.

Materials and Reagents:

- N-acetyl-4-ethoxyaniline (Phenacetin)
- Glacial Acetic Acid (CH₃COOH)
- Concentrated Nitric Acid (HNO₃, 70%)
- 50% Ethanol solution
- Ice
- Distilled water

Equipment:

- 125 mL Erlenmeyer flask

- Magnetic stir plate and stir bar
- Heating mantle or hot plate
- Beakers
- Graduated cylinders
- Dropping funnel or pipette
- Buchner funnel and filter flask
- Filter paper
- Melting point apparatus

Procedure:

- **Dissolution of Starting Material:** In a 125 mL Erlenmeyer flask, dissolve approximately 2.0 grams of N-acetyl-4-ethoxyaniline in 20 mL of glacial acetic acid. Add a magnetic stir bar and stir the mixture on a magnetic stir plate until all the solid has dissolved.
- **Addition of Nitrating Agent:** Carefully and dropwise, add 1 mL of concentrated nitric acid to the stirring solution.^[1] The addition should be slow to control the exothermic reaction.
- **Heating the Reaction Mixture:** Heat the reaction mixture to about 40-50°C for approximately 10-15 minutes.^[1] It is important to monitor the temperature to avoid excessive heating which can lead to the formation of byproducts.
- **Precipitation of the Product:** After the heating period, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 60 mL of ice-cold water and swirl to induce precipitation of the crude product.^[1]
- **Isolation of the Crude Product:** Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any residual acid.

- **Recrystallization and Purification:** Transfer the crude product to a 50 mL Erlenmeyer flask. Add approximately 15 mL of a 50% ethanol-water solution and heat the mixture to a gentle boil to dissolve the solid.^[1] If the solid does not completely dissolve, add small additional portions of the hot solvent.
- **Crystallization:** Once the solid is dissolved, allow the solution to cool slowly to room temperature. The purified product will crystallize. To maximize the yield, place the flask in an ice bath for an additional 10 minutes.
- **Final Product Collection and Drying:** Collect the purified crystals by vacuum filtration and wash them with a small portion of cold water.^[1] Allow the crystals to air dry completely on the filter paper or in a desiccator.
- **Characterization:** Weigh the final product to determine the yield and measure its melting point to assess its purity.

Safety Precautions:

- Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The nitration reaction is exothermic. Careful control of the addition of nitric acid and the reaction temperature is essential to prevent a runaway reaction.
- Handle all organic solvents in a well-ventilated area.

Experimental Workflow



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Caption: Workflow for the nitration of N-acetyl-4-ethoxyaniline.

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References

- 1. m.youtube.com [m.youtube.com]
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